REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.8 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was warmed from 0° C. to room temperature
|
Type
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CONCENTRATION
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Details
|
the reaction was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the remaining syrup was dissolved in 3:1 dichloromethane/isopropanol (400 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with aqueous 1N sodium hydroxide (200 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was then extracted with 3:1 dichloromethane/isopropanol (3×150 mL)
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Type
|
WASH
|
Details
|
The organic layers were washed with brine (400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 100.4 mmol | |
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |